molecular formula C20H23N3O7S2 B12466102 N-(1,3-benzodioxol-5-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide

N-(1,3-benzodioxol-5-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide

Cat. No.: B12466102
M. Wt: 481.5 g/mol
InChI Key: CXTOUUGHOXXMCM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide typically involves multiple steps, including the formation of the benzodioxole moiety, the piperazine ring, and the sulfonamide group. Common synthetic routes may include:

    Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Piperazine Ring Formation: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Sulfonamide Group Introduction: The sulfonamide group can be introduced by reacting the amine group with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodioxole or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Pharmaceutical Research: It can serve as a lead compound for the development of new drugs.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. This interaction can lead to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
  • N-(1,3-Benzodioxol-5-yl)-4-piperidinamine dihydrochloride
  • N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

Uniqueness

N-(1,3-benzodioxol-5-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide is unique due to the presence of both the benzodioxole and piperazine moieties, which provide distinct chemical and biological properties. The sulfonamide group further enhances its potential as a therapeutic agent by increasing its ability to interact with biological targets.

Properties

Molecular Formula

C20H23N3O7S2

Molecular Weight

481.5 g/mol

IUPAC Name

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-N-(1,3-benzodioxol-5-yl)methanesulfonamide

InChI

InChI=1S/C20H23N3O7S2/c1-31(25,26)23(16-7-8-18-19(13-16)30-15-29-18)14-20(24)21-9-11-22(12-10-21)32(27,28)17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3

InChI Key

CXTOUUGHOXXMCM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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